

A Technical Guide to 3-Methyl-5-phenylpent-2enoic Acid

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Compound of Interest		
Compound Name:	3-methyl-5-phenylpent-2-enoic acid	
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This document provides a comprehensive technical overview of **3-methyl-5-phenylpent-2-enoic acid**, tailored for researchers, scientists, and professionals in drug development. It covers key chemical data, detailed experimental protocols for its synthesis, and visual representations of its chemical properties.

Chemical Identification and Properties

3-Methyl-5-phenylpent-2-enoic acid is an α,β -unsaturated carboxylic acid. The presence of a double bond in conjugation with the carboxylic acid group, along with a methyl substituent at the 3-position, allows for the existence of (E) and (Z) stereoisomers.

CAS Numbers:

Compound Name	CAS Number
3-Methyl-5-phenylpent-2-enoic acid	1807941-97-4
(E)-3-Methyl-5-phenylpent-2-enoic acid	72681-05-1
(Z)-3-Methyl-5-phenylpent-2-enenitrile	53243-59-7[1][2]

A specific CAS number for (Z)-**3-methyl-5-phenylpent-2-enoic acid** was not readily available in the consulted resources. The CAS number for the corresponding (Z)-nitrile is provided for informational purposes.



Quantitative Data Summary

The following tables summarize the key quantitative data for the (E) and (Z) isomers of **3-methyl-5-phenylpent-2-enoic acid**.

Table 1: Physicochemical Properties

Property	(E)-Isomer	(Z)-Isomer
Molecular Formula	C12H14O2	C12H14O2
Molecular Weight	190.24 g/mol [3][4]	190.24 g/mol
Melting Point	58°C[3][4]	51-53°C[5]
Appearance	Colorless plates[3][4]	Viscous pale yellow oil that crystallizes on standing[5]

Table 2: Spectroscopic Data



Spectroscopic Data	(E)-Isomer	(Z)-Isomer
UV (ethanol)	λ max = 305 nm (ϵ = 208)[3][4]	λ max = 303 nm (ϵ = 250)[5]
IR (CDCl₃) (cm ⁻¹)	3500-2800 (bs, OH), 3104, 2950, 1694 (s, C=O), 1641, 1260[3][4]	3300-2800 (bs, OH), 3103, 2941, 1692 (s, C=O), 1639, 1290, 1260[5]
¹H-NMR (90 MHz, CDCl₃) (δ, ppm)	2.16 (3H, d, J=1.1 Hz, CH ₃), 2.43 (2H, m, =C(CH ₂)), 2.73 (2H, m, Ph-CH ₂), 5.61 (1H, m, =CH), 6.92–7.40 (5H, m, ArH), 9.98 (1H, bs, COOH)[3][4]	1.88 (3H, d, J=1.3 Hz, CH ₃), 2.55-2.98 (4H, m, 2xCH ₂), 5.65 (1H, m, =CH), 6.92-7.35 (5H, m, ArH), 9.28 (1H, bs, COOH) [5]
¹³ C-NMR (15 MHz, CDCl ₃) (δ, ppm)	19.22 (CH ₃), 34.02, 42.85 (CH ₂), 115.7 (=CH), 126.2, 128.2, 128.5 (ArCH), 140.9 (quat, C1'), 161.7 (quat, C3), 171.5 (quat, C1)[3][4]	Not Available
EI-MS (m/z)	190 (M+, 3%), 144 (10), 91 (100)[3][4]	190 (M+, 7%), 144 (9), 131 (8), 91 (100)[5]

Experimental Protocols: Synthesis

The synthesis of the (E) and (Z) isomers of **3-methyl-5-phenylpent-2-enoic acid** is typically achieved through the hydrolysis of their corresponding ethyl esters.[6]

Synthesis of (E)-3-Methyl-5-phenyl-2-pentenoic Acid[3] [4]

- Reaction Setup: Ethyl (E)-3-methyl-5-phenyl-2-pentenoate (3.363 g, 15.4 mmol) and sodium hydroxide (2.161 g, 38.5 mmol) are combined in a mixture of water (50 ml) and methanol (10 ml).
- Reflux: The mixture is refluxed for 3 hours.
- Work-up:



- The reaction mixture is cooled and washed with ether (30 ml).
- The aqueous phase is acidified with concentrated hydrochloric acid to a pH below 1.
- The acidified mixture is extracted with ether (3 x 30 ml).
- The combined ether extracts are washed with brine (20 ml), dried over Na₂SO₄, filtered, and evaporated under reduced pressure.
- Purification: The crude product is recrystallized from cyclohexane/light petroleum to yield
 (E)-3-Methyl-5-phenyl-2-pentenoic acid (2.79 g, 95%) as colorless plates.

Synthesis of (Z)-3-Methyl-5-phenyl-2-pentenoic Acid[5]

- Reaction Setup: Ethyl (Z)-3-methyl-5-phenyl-2-pentenoate (0.10 g, 0.5 mmol) is refluxed with potassium hydroxide (0.07 g, 1.25 mmol) in a mixture of water (8 ml) and methanol (1 ml).
- Reflux: The mixture is refluxed for 3 hours.
- Work-up:
 - The reaction mixture is cooled and washed with ether (10 ml).
 - The aqueous phase is acidified with concentrated hydrochloric acid to a pH below 1.
 - The mixture is extracted with ether (3 x 10 ml).
 - The combined ether extracts are dried over Na₂SO₄, filtered, and evaporated under reduced pressure.
- Product Isolation: (Z)-3-Methyl-5-phenyl-2-pentenoic acid (0.0497 g, 57%) is obtained as a viscous pale yellow oil that crystallizes upon standing at room temperature.

Visualizations Experimental Workflow

The following diagram illustrates the key steps in the synthesis of (E)-**3-methyl-5-phenylpent-2-enoic acid**.



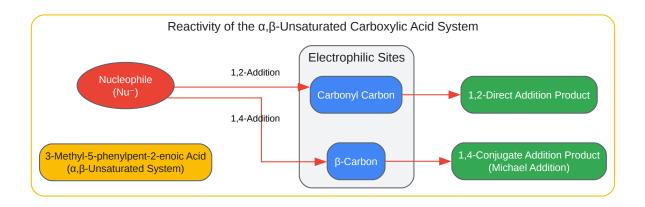


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Caption: Workflow for the synthesis of (E)-3-methyl-5-phenylpent-2-enoic acid.

Chemical Reactivity Pathway

The chemical reactivity of **3-methyl-5-phenylpent-2-enoic acid** is largely dictated by the α,β -unsaturated carboxylic acid moiety. This system has two electrophilic sites, making it susceptible to nucleophilic attack.



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Caption: Nucleophilic attack pathways on the α,β -unsaturated carboxylic acid system.

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